4-Carboxybenzenesulfonazide
Description
Significance of Sulfonyl Azides in Organic Synthesis
Sulfonyl azides are a class of organic compounds that have become indispensable tools in the field of organic synthesis. Their utility stems from the reactive nature of the azide (B81097) functional group (-N₃) attached to a sulfonyl group (-SO₂-). This combination allows for a diverse range of chemical transformations.
One of the primary applications of sulfonyl azides is in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide reacts with a terminal alkyne to form a stable triazole ring. This reaction is known for its reliability and bio-orthogonality, meaning it can proceed in biological systems without interfering with native biochemical processes. nih.gov
Furthermore, sulfonyl azides are crucial precursors for the synthesis of sulfonamides, a class of compounds with widespread applications, notably in the pharmaceutical industry. chemimpex.comorganic-chemistry.org They are also employed in radical reactions and as diazo-transfer reagents, which are used to introduce the diazo group into organic molecules. researchgate.netacs.org The versatility of the azide group allows it to be transformed into other functional groups, such as amines through reduction, making sulfonyl azides valuable intermediates in the synthesis of complex molecules. researchgate.net
Overview of 4-Carboxybenzenesulfonazide as a Versatile Reagent
This compound, also known as 4-(Azidosulfonyl)benzoic acid, is an aromatic sulfonyl azide that has garnered significant attention as a multifaceted reagent in chemical research. scbt.com Its structure is characterized by a benzene (B151609) ring substituted with both a sulfonyl azide group and a carboxylic acid group. This dual functionality is key to its versatility, allowing for a range of chemical manipulations.
The presence of the azide group enables its participation in various reactions, including click chemistry and Staudinger reactions, which are instrumental in bioconjugation techniques for labeling biomolecules. The carboxylic acid group, on the other hand, provides a handle for further functionalization or for altering the solubility of the molecule.
This compound serves as a vital intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and specialty chemicals. chemimpex.com For instance, it is used in the preparation of anti-inflammatory agents. sigmaaldrich.comchemdict.comscientificlabs.ie Its ability to act as a precursor to sulfonamides makes it particularly valuable in medicinal chemistry and drug discovery. chemimpex.com
Below is a table summarizing the key chemical properties of this compound:
| Property | Value |
| CAS Number | 17202-49-2 |
| Molecular Formula | C₇H₅N₃O₄S |
| Molecular Weight | 227.20 g/mol |
| Melting Point | 180 °C (decomposes) |
| Appearance | Solid |
| Synonyms | 4-(Azidosulfonyl)benzoic acid |
Data sourced from multiple references. scbt.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Historical Context of Sulfonyl Azide Chemistry Relevant to this compound
The journey of sulfonyl azides in chemistry began with the discovery of the first organic azide, phenyl azide, by Peter Griess in 1864. sigmaaldrich.com However, the specific class of sulfonyl azides made their appearance much later. The first reported synthesis of sulfonyl azides dates back to the early 20th century, with significant developments occurring in the 1960s. ontosight.ai
Initially, research focused on understanding the fundamental properties and reactivity of the azide group. ontosight.ai Over time, chemists began to appreciate the unique capabilities of sulfonyl azides, leading to more in-depth research and development in this area. ontosight.ai A significant advancement in the field was the development of safer and more efficient diazo-transfer reagents, such as imidazole-1-sulfonyl azide. acs.orgwikipedia.org These developments have been crucial for the broader application of sulfonyl azides in organic synthesis, including the use of specific reagents like this compound. The continuous evolution of synthetic methods has made these compounds more accessible and has expanded their utility in various scientific domains. organic-chemistry.org
Structure
3D Structure
Properties
IUPAC Name |
4-azidosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWULJVXJAZBQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066175 | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17202-49-2 | |
| Record name | 4-(Azidosulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17202-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017202492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(azidosulfonyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxybenzenesulfonazide | |
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Synthetic Methodologies for 4 Carboxybenzenesulfonazide
Traditional Synthetic Routes and their Methodological Limitations
The conventional synthesis of 4-carboxybenzenesulfonazide and its immediate precursors is rooted in well-established but often inefficient chemical transformations. These pathways are marked by the use of strong oxidizing agents and reactions that generate considerable waste, posing challenges for modern, sustainable chemical manufacturing.
Oxidation of p-Toluenesulfonamide (B41071) Precursors
A primary route to the core structure of this compound involves the oxidation of the methyl group of a p-toluenesulfonamide precursor. This transformation yields 4-carboxybenzenesulfonamide, a key intermediate that can be further converted to the target azide (B81097). Historically, this oxidation step has been accomplished using powerful, stoichiometric oxidizing agents.
The use of potassium permanganate (B83412) (KMnO₄) represents a classical method for the oxidation of the alkyl side-chain of aromatic compounds. masterorganicchemistry.com In this protocol, p-toluenesulfonamide is treated with KMnO₄, typically in an acidic or neutral medium, to convert the p-methyl group into a carboxylic acid function. researchgate.net The permanganate ion (MnO₄⁻) acts as a potent electrophile, capable of initiating the complex, multi-step oxidation of the benzylic carbon. masterorganicchemistry.comnih.gov The reaction proceeds until the fully oxidized carboxyl group is formed, yielding 4-carboxybenzenesulfonamide.
Similar to permanganate, potassium dichromate (K₂Cr₂O₇) in an acidified solution is another strong oxidizing agent traditionally employed for this transformation. hrpatelpharmacy.co.inlibretexts.org The reaction involves heating the p-toluenesulfonamide precursor with an acidified dichromate solution. jetir.orgresearchgate.net During the process, the orange dichromate(VI) ion is reduced to the green chromium(III) ion as the methyl group is oxidized to a carboxylic acid. libretexts.org This method, while effective, shares many of the drawbacks associated with permanganate oxidation.
Traditional oxidation methods are often conducted as batch processes, which are inherently energy-intensive. researchgate.net These reactions frequently require elevated temperatures and prolonged heating under reflux to proceed to completion, contributing to high energy consumption. acs.org Scaling up these batch processes from the laboratory to an industrial scale presents significant challenges. researchgate.netvu.edu.au Issues such as inefficient heat transfer in large reactors, the need for vigorous mixing of heterogeneous mixtures, and the management of exothermic reactions become more pronounced, impacting safety, process control, and economic feasibility. researchgate.netacs.org
Nucleophilic Substitution Reactions with Sulfonyl Chlorides
The most direct and widely used method for the synthesis of sulfonyl azides, including this compound, is the nucleophilic substitution reaction of a corresponding sulfonyl chloride with an azide salt. tandfonline.comcsic.es This approach typically begins with a precursor like 4-(chlorosulfonyl)benzoic acid, which already contains the required carboxylic acid and sulfonyl chloride functionalities. nih.govsigmaaldrich.comsigmaaldrich.com
The reaction involves treating the sulfonyl chloride with a source of azide ions, most commonly sodium azide (NaN₃). researchgate.net The azide ion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the sulfonyl azide group (-SO₂N₃). Because this reaction involves a polar ionic salt (sodium azide) and a less polar organic substrate, the process can be slow and heterogeneous. tandfonline.com To overcome this, the reaction is often carried out in solvent systems like acetone/water or under phase-transfer catalysis conditions. tandfonline.com More modern, environmentally benign procedures utilize media such as polyethylene (B3416737) glycol (PEG-400), which can effectively dissolve both reactants and facilitate a smooth, high-yield conversion under mild conditions. tandfonline.comresearchgate.net
The table below summarizes the synthesis of various sulfonyl azides from their corresponding sulfonyl chlorides, demonstrating the general applicability and efficiency of this method.
| Entry | Sulfonyl Chloride | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | p-Toluenesulfonyl chloride | 10 | 97 |
| 2 | p-Methoxybenzenesulfonyl chloride | 10 | 94 |
| 3 | p-Bromobenzenesulfonyl chloride | 10 | 97 |
| 4 | p-Nitrobenzenesulfonyl chloride | 30 | 90 |
| 5 | 2-Naphthalenesulfonyl chloride | 10 | 95 |
| 6 | 2-Nitrobenzenesulfonyl chloride | 40 | 85 |
Data adapted from a study on sulfonyl azide synthesis in PEG-400. researchgate.net
Reaction with Sodium Azide in Heterogeneous Systems
In a broader context, the synthesis of azides from alkyl halides and sodium azide in a heterogeneous system using dimethylformamide (DMF) as a solvent is a known method. unimib.it This process can be catalyzed by heterogeneous catalysts, which are advantageous due to their stability and ease of separation from the reaction mixture. unimib.it
Solvent System Challenges in Conventional Methods
A significant hurdle in the conventional synthesis of this compound lies in the selection of an appropriate solvent system. Solvents play a crucial role in organic synthesis as most reactions occur in solution. cem.com The polarity of the solvent is a key characteristic that can influence the reaction's outcome. cem.com In conventional methods, solvents like 1,2-dichloroethane (B1671644) (DCE) have been found to be critical for stabilizing reactive intermediates, while other solvents such as acetonitrile (B52724) failed to yield the desired product.
The choice of solvent also has significant environmental and safety implications. Many organic solvents are volatile and can contribute to air pollution. Moreover, they can account for a substantial portion of the mass and energy consumption in a chemical process. acs.org For instance, solvents can constitute 50-80% of the mass in a standard batch chemical operation and are responsible for about 75% of the cumulative life cycle environmental impacts. acs.org The need to overcome these challenges has been a driving force for the development of greener synthetic alternatives.
Advancements in Green Chemistry Synthesis of this compound
In response to the limitations of conventional methods, significant research has been directed towards developing more environmentally friendly and efficient synthetic routes for this compound. These "green chemistry" approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org
Transition Metal- and Catalyst-Free Approaches
A notable advancement in the green synthesis of organic compounds is the development of transition metal- and catalyst-free reactions. researchgate.netsemanticscholar.org These methods are highly desirable as they eliminate the need for potentially toxic and expensive metal catalysts. researchgate.netd-nb.info Research has demonstrated the feasibility of catalyst-free synthesis as a proficient and environmentally sound approach in organic synthesis. researchgate.net For example, transition-metal-free hydrosulfonylation of allenes has been successfully achieved, showcasing the potential of such methods. chemrxiv.org While direct catalyst-free synthesis of this compound is an area of ongoing research, the principles of avoiding metal catalysts are central to green chemistry.
Utilization of Eco-Friendly Reaction Media (e.g., PEG-400)
A key aspect of green chemistry is the use of benign reaction media. acs.org Polyethylene glycol (PEG), particularly PEG-400, has emerged as a promising eco-friendly solvent and catalyst for various organic reactions. rsc.orgijcce.ac.ir PEG is a biocompatible, synthetic, and hydrophilic polyether compound with low toxicity. labinsights.nlatamanchemicals.com Its use as a reaction medium offers several advantages, including operational simplicity, high yields, and the potential for recycling and reuse. rsc.org The application of PEG-400 has been shown to be effective in promoting one-pot, multi-component reactions in an environmentally safe manner. rsc.org This suggests its potential as a green solvent for the synthesis of this compound, replacing hazardous organic solvents.
Optimization of Reaction Conditions for High Purity and Yield
Optimizing reaction conditions is crucial for achieving high purity and yield in any synthetic process. researchgate.net This involves careful control of various parameters, including temperature and solvent selection.
Temperature is a critical factor that can significantly impact reaction outcomes. mdpi.com In the context of this compound synthesis, precise temperature control is essential. For instance, a specific protocol highlights the necessity of a dissolution step at 95°C for complete oxidation, without which the yield dropped to a mere 10%. The choice of solvent also directly influences the reaction temperature, as different solvents have different boiling points. cem.com The selection of a solvent must therefore consider the desired reaction temperature to ensure optimal performance. cem.commdpi.com The interplay between temperature and solvent choice is a key area of focus for optimizing the synthesis of this compound to be both efficient and environmentally benign.
Stoichiometric Ratio Optimization of Precursors
The synthesis of this compound typically proceeds through a multi-step process, most commonly involving the oxidation of a substituted toluene (B28343) derivative, such as p-toluenesulfonamide, to form the carboxylic acid moiety, followed by conversion of the sulfonyl chloride or sulfonic acid to a sulfonazide. The efficiency, yield, and purity of the final product are highly dependent on the precise stoichiometric control of the precursors in these steps.
Modern synthetic approaches have sought to improve upon these factors by employing more efficient catalytic systems. For example, methods using sodium bromate (B103136) (NaBrO₃) in the presence of a bromide source have been developed. In such systems, optimizing the ratio of the primary oxidant (NaBrO₃) to the substrate is crucial for ensuring complete conversion while minimizing side reactions. Research has indicated that a slight excess of the oxidant is often beneficial.
The table below illustrates the conceptual impact of varying stoichiometric ratios of an oxidant on the synthesis of the 4-carboxybenzenesulfonic acid precursor.
| Oxidant Molar Ratio (Oxidant:Substrate) | Theoretical Yield (%) | Observed Purity (%) | Notes |
| 0.8:1 | < 80% | Low | Incomplete conversion of starting material. |
| 1:1 | ~90% | Moderate | Significant conversion, but some starting material may remain. |
| 1.1:1 | >95% | High | Optimal ratio for driving the reaction to completion. |
| 1.5:1 | >95% | Decreasing | Potential for over-oxidation and formation of impurities. |
This table is illustrative, based on general principles of oxidation reactions for this class of compounds. Actual results may vary based on specific reagents and reaction conditions.
In the subsequent azidation step, which typically involves reacting 4-carboxybenzenesulfonyl chloride with an azide source like sodium azide, stoichiometric control is equally important. A molar ratio of at least 1:1 (azide:sulfonyl chloride) is required. Often, a small excess of the azide salt is used to ensure the complete conversion of the highly reactive sulfonyl chloride intermediate, thereby maximizing the yield of this compound.
Purification Techniques for Enhanced Purity
The purification of this compound is a critical step to ensure the compound is suitable for its intended applications in organic synthesis, such as in click chemistry or as a reagent for creating photo-crosslinkers. The presence of impurities, such as residual starting materials or byproducts from the synthesis, can interfere with subsequent reactions. Several techniques are employed to achieve high purity.
Recrystallization: This is a primary and highly effective method for purifying solid organic compounds. illinois.edu Since this compound is a solid at room temperature, recrystallization can significantly enhance its purity. The technique involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the pure compound crystallizes, leaving impurities dissolved in the solvent (mother liquor). The selection of an appropriate solvent or a binary solvent system (two miscible solvents with different dissolving capacities for the compound) is crucial for the success of this method. msu.edu
Column Chromatography: For separating complex mixtures or removing impurities with similar polarity to the product, column chromatography is a powerful tool. columbia.edu In this technique, the crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. msu.edu A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase; less polar compounds typically travel down the column faster than more polar ones. columbia.edu For compounds related to this compound, solvent systems such as ethyl acetate (B1210297) and hexanes have been used effectively. rochester.edu Flash column chromatography, which uses pressure to accelerate the solvent flow, is often employed to speed up the process.
Acid-Base Extraction: The presence of a carboxylic acid functional group in this compound allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The acidic this compound will be deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer. This process leaves non-acidic impurities behind in the organic layer. The aqueous layer can then be separated and re-acidified (e.g., with dilute HCl) to precipitate the pure product, which is then collected by filtration. researchgate.net
Washing and Drying: As part of the workup procedure following synthesis, the crude product, dissolved in an organic solvent, is often washed with water or brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities. The organic solution is then treated with a drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water before the solvent is evaporated.
The table below summarizes the common purification techniques for this compound.
| Purification Technique | Principle of Separation | Typical Application |
| Recrystallization | Differential solubility at varying temperatures. illinois.edumsu.edu | Primary purification of the final solid product. |
| Column Chromatography | Differential adsorption to a stationary phase based on polarity. columbia.edu | Separation of byproducts with similar properties; purification of oils or non-crystalline solids. |
| Acid-Base Extraction | Differential solubility in aqueous and organic phases based on pH. researchgate.net | Removal of non-acidic or basic impurities. |
| Washing / Drying | Removal of residual water-soluble impurities and solvents. | Standard step in reaction workup before final purification. |
Mechanistic Studies and Reactivity Profiles of 4 Carboxybenzenesulfonazide
Fundamental Reaction Types Involving the Azidosulfonyl Moiety
The reactivity of 4-carboxybenzenesulfonazide is largely dictated by the azidosulfonyl group (-SO₂N₃), which can participate in a variety of chemical transformations. This functional group is pivotal in its application as a reagent in organic synthesis and bioconjugation.
Nucleophilic Substitution Reactions of the Azidosulfonyl Group
The azidosulfonyl group in this compound can undergo nucleophilic substitution, where the azide (B81097) group is replaced by another functional group. In these reactions, a nucleophile, an electron-rich species, attacks the electrophilic carbon atom of the benzene (B151609) ring that is attached to the sulfonyl group. libretexts.org The sulfonyl azide acts as a leaving group. rammohancollege.ac.in The reaction proceeds via a concerted mechanism where the bond between the nucleophile and the carbon atom forms simultaneously as the bond to the leaving group breaks. libretexts.orgrammohancollege.ac.in The rate of these bimolecular nucleophilic substitution (SN2) reactions is dependent on the concentrations of both the substrate (this compound) and the nucleophile. libretexts.orgrammohancollege.ac.in
A notable example is the Staudinger reaction, where this compound reacts with a phosphite (B83602) triester. This reaction is utilized for the chemical modification of oligonucleotides at the internucleotidic phosphate (B84403) position, leading to the formation of an amide bond with primary amines. nih.gov This method allows for the introduction of various side chains. nih.gov
Reduction Reactions to Aminobenzoic Acid Derivatives
The azide functionality of this compound can be reduced to an amine, yielding 4-aminobenzoic acid derivatives. nih.govmdpi.com These derivatives are significant in medicinal chemistry due to their various biological activities. nih.govmdpi.comnih.gov 4-aminobenzoic acid (PABA) itself is a precursor in the synthesis of folate in many microorganisms. wikipedia.org
Use of Specific Reducing Agents (e.g., Sodium Borohydride)
Sodium borohydride (B1222165) (NaBH₄) is a specific and chemoselective reducing agent used for the reduction of azides to amines. chemdict.comscientificlabs.ie This reagent is effective in converting the azide group of this compound to an amino group, forming aminobenzoic acid derivatives. The reaction is typically carried out in water. chemdict.comscientificlabs.ie
Cycloaddition Reactions and Triazole Formation
This compound is a valuable reagent in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. sigmaaldrich.comsigmaaldrich.com Specifically, the azide group readily participates in cycloaddition reactions with alkynes to form stable triazole rings.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. d-nb.inforsc.org This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govnih.gov The use of a copper catalyst significantly accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. nih.gov N-heterocyclic carbene (NHC) ligands can enhance the stability and activity of the copper(I) catalyst. nih.gov The reactivity in CuAAC is also influenced by the structure of the alkyne, with C-H acidic terminal alkynes generally showing higher reactivity. mdpi.com This methodology has been employed to conjugate this compound to various molecules, including peptides for creating integrin ligands. mdpi.com
| Feature | Description |
| Reactants | Azide (e.g., this compound) and a terminal alkyne |
| Catalyst | Copper(I) species |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Regioselectivity | High (exclusively 1,4-isomer) |
| Conditions | Mild, often at room temperature |
| Applications | Bioconjugation, materials science, drug discovery |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction that utilizes strained cyclooctynes. rsc.orgmagtech.com.cn The high ring strain of the cyclooctyne (B158145) provides the driving force for the reaction with an azide, eliminating the need for a toxic copper catalyst and making it particularly suitable for applications in living systems. magtech.com.cnnih.gov This bioorthogonal reaction is highly efficient and selective. magtech.com.cn SPAAC has been utilized to link functional elements to ligands targeting prostate-specific membrane antigen (PSMA) for imaging and therapy of prostate cancer. nih.gov It has also been used for the peptide modification of alginate hydrogels for tissue engineering applications. researchgate.net The reaction rate can be influenced by the structure of the cyclooctyne. nih.gov
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Alkyne | Terminal Alkyne | Strained Cyclooctyne |
| Biocompatibility | Limited by copper toxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally very fast | Can be fast, dependent on cyclooctyne structure |
Diazo Transfer Reactions Mediated by this compound
This compound is an effective diazo transfer reagent, a class of compounds used to introduce a diazo group (–N₂) onto a substrate. This transformation is particularly valuable for the synthesis of diazo compounds, which are versatile intermediates in organic chemistry.
Mechanism of Diazo Group Transfer
The mechanism of diazo transfer from a sulfonyl azide, such as this compound, to an active methylene (B1212753) compound (a carbon with two electron-withdrawing groups) is a well-established process. The reaction is typically base-mediated, with the base serving to deprotonate the active methylene compound to form a carbanion or enolate.
The general mechanism proceeds as follows:
Deprotonation: A base removes a proton from the carbon atom situated between two electron-withdrawing groups (e.g., carbonyls, esters), generating a nucleophilic enolate.
Nucleophilic Attack: The enolate attacks the terminal nitrogen atom of the sulfonyl azide.
Intermediate Formation: This attack forms a transient triazene (B1217601) intermediate.
Rearrangement and Elimination: The intermediate undergoes rearrangement and subsequent fragmentation. This step involves the transfer of the two terminal nitrogen atoms of the azide to the carbon, and the elimination of the sulfonamide anion (in this case, 4-carboxybenzenesulfonamide). The driving force for this step is the formation of the stable dinitrogen molecule within the diazo group.
Mechanistic studies using 15N-labeled sulfonyl azides have confirmed that the two terminal nitrogen atoms of the azide are transferred to the acceptor molecule.
Generation of Diazo Compounds
This compound has been successfully employed to generate a variety of diazo compounds. These diazo products are often stabilized by adjacent electron-withdrawing groups, which delocalize the negative charge on the carbon atom. A key advantage of using this compound is that the resulting sulfonamide byproduct is water-soluble, which can simplify the purification of the desired diazo compound.
For instance, it has been used in the post-functionalization of polymers containing β-ketoester functional groups to introduce α-diazo-β-ketoester motifs. nih.gov This highlights its utility in materials science for creating functional polymers. The generation of α-diazo carbonyl compounds is a common application, as these products are precursors for various transformations, including carbene-mediated reactions.
Comparative Analysis with Other Diazo Transfer Reagents
While this compound is an effective reagent, several other sulfonyl azides and related compounds are also used for diazo transfer reactions. A comparative analysis reveals differences in reactivity, safety, and ease of product purification.
| Reagent | Key Characteristics | Advantages | Disadvantages |
| This compound (p-CBSA) | Water-soluble sulfonamide byproduct. | Easy product isolation. | May have lower reactivity in some cases compared to more activated reagents. |
| p-Toluenesulfonyl azide (Tosyl azide) | Historically common, widely used. | Readily available and effective for many substrates. | Potentially explosive; byproduct can be difficult to remove. |
| Methanesulfonyl azide (Mesyl azide) | Smaller, more convenient in some cases. | Byproduct is often more soluble. | Can be explosive. |
| Imidazole-1-sulfonyl azide | Crystalline, shelf-stable salts (e.g., hydrochloride or hydrogen sulfate). researchgate.net | Increased safety and stability compared to traditional sulfonyl azides. researchgate.net | May require specific conditions for optimal reactivity. |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | Solid, relatively stable. | Considered a safer alternative to tosyl azide. | May exhibit different reactivity profiles. |
| Polystyrene-supported benzenesulfonyl azide | Solid-supported reagent. nih.gov | Enhanced safety, easy removal of byproduct by filtration. nih.gov | Higher cost, potential for lower reaction rates due to solid-phase kinetics. |
This table provides a comparative overview of common diazo transfer reagents.
The choice of reagent often depends on the specific substrate, desired reaction conditions, and safety considerations. The water-solubility of the 4-carboxybenzenesulfonamide byproduct makes this compound an attractive option for simplifying downstream processing. nih.gov
Staudinger Reactions for Bioconjugation
The Staudinger reaction, and its modified form, the Staudinger ligation, are powerful methods for the covalent modification of biomolecules. These reactions involve the reaction of an azide with a phosphine. This compound has been specifically utilized in this context for the chemical modification of oligonucleotides.
Modification of Oligonucleotides at Phosphate Positions
A key application of this compound is the modification of the internucleotidic phosphate backbone of synthetic oligonucleotides. This is achieved through a Staudinger reaction between the sulfonyl azide and a phosphite triester intermediate formed during solid-phase phosphoramidite (B1245037) DNA synthesis.
The process generally involves the following steps:
Phosphoramidite Coupling: A standard phosphoramidite coupling step during automated DNA synthesis creates a phosphite triester linkage between the growing oligonucleotide chain and the next nucleotide monomer.
Staudinger Reaction: Instead of the standard oxidation step with iodine and water, the solid-support-bound oligonucleotide is treated with a solution of this compound. The phosphite triester reacts with the sulfonyl azide to form an N-(4-carboxybenzenesulfonyl)-phosphoramidate linkage.
Further Conjugation: The newly introduced carboxylic acid group can then be activated (e.g., using peptide coupling agents like HBTU) and reacted with a primary amine to attach various functional molecules, such as peptides, labels, or delivery agents. chemimpex.com
This method allows for the site-specific introduction of modifications at any desired phosphate position within the oligonucleotide sequence (terminal or internal). chemimpex.com The resulting N-phosphoramidate linkage is stable under the conditions of DNA synthesis and subsequent deprotection steps. chemimpex.com
Research has also explored the use of pre-activated esters of this compound, such as pentafluorophenyl or 4-nitrophenyl esters. mdpi.comchemimpex.com These activated reagents can streamline the conjugation process by eliminating the need for a separate post-synthetic activation step of the carboxylic acid. chemimpex.com
| Reagent Form | Modification Strategy | Outcome |
| This compound (free acid) | Staudinger reaction followed by on-support activation (e.g., with HBTU/HOBt) and amine coupling. | Introduces a carboxyl group that can be conjugated to primary amines. chemimpex.com |
| Pentafluorophenyl 4-(azidosulfonyl)-benzoate | Staudinger reaction with a pre-activated ester. chemimpex.com | Allows for direct reaction with amines after the Staudinger step, but may be too reactive for multiple internal modifications. mdpi.com |
| 4-Nitrophenyl 4-(azidosulfonyl)-benzoate | Staudinger reaction with a pre-activated ester. chemimpex.com | Similar to the pentafluorophenyl ester, provides a reactive site for conjugation. chemimpex.com |
| Pentafluorobenzyl 4-(azidosulfonyl)-benzoate | Staudinger reaction with a weakly activated ester. chemimpex.com | More stable under synthesis conditions, allowing for multiple and even exhaustive modifications at phosphate positions. mdpi.com |
This table summarizes the use of this compound and its activated esters for oligonucleotide modification via the Staudinger reaction.
This tandem Staudinger reaction-amide bond formation strategy provides a versatile platform for creating oligonucleotide conjugates with enhanced properties, such as improved cellular uptake or therapeutic efficacy.
Formation of Amide Bonds with Primary Amines
The formation of stable amide bonds through the reaction of this compound with primary amines is a well-documented and synthetically useful transformation. This reactivity is prominently harnessed in the field of bioconjugation, particularly for the modification of oligonucleotides. The key process enabling this conjugation is the Staudinger reaction, which occurs between the electron-deficient sulfonyl azide and a phosphite triester. mdpi.comnih.gov
In a typical application, this compound is used to introduce a carboxylic acid functional group at a specific internucleotidic phosphate position within an oligonucleotide sequence. mdpi.com This is achieved on a solid phase where the phosphite triester, formed during standard phosphoramidite coupling, reacts with the sulfonyl azide. nih.govpreprints.org This initial step results in the formation of an N-(4-carboxybenzenesulfonyl)-phosphoramidate group. mdpi.com A significant advantage of this method is that the newly introduced carboxyl function does not require a protecting group during DNA synthesis and maintains a negative charge at physiological pH, mimicking the native phosphodiester group. mdpi.com
Once the carboxylic acid is installed, it can be activated using standard peptide coupling agents, such as O-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-hydroxy-1H-benzotriazole (HOBt). mdpi.com The activated carboxyl group then readily reacts with a primary amine to form a stable amide linkage. mdpi.comnih.gov This two-step, one-pot approach allows for the conjugation of various molecules containing primary amine groups, including di- and polyamines, which can introduce positively charged side chains to potentially enhance the intracellular delivery of therapeutic oligonucleotides. mdpi.comnih.gov The reaction has been shown to produce amide-linked conjugates in good yields. nih.gov
To modulate reactivity, activated esters of this compound, such as pentafluorophenyl or 4-nitrophenyl esters, can also be employed. mdpi.compreprints.org These pre-activated forms can directly introduce an activated carboxyl function onto the oligonucleotide, streamlining the subsequent amidation step. mdpi.com
Table 1: Amide Bond Formation via Staudinger Reaction
| Step | Reactants | Key Intermediate/Product | Purpose |
|---|---|---|---|
| 1 (Staudinger Reaction) | This compound, Oligonucleotide (with phosphite triester) | N-(4-carboxybenzenesulfonyl)-phosphoramidate | Introduction of a carboxylic acid group onto the oligonucleotide backbone. mdpi.com |
| 2 (Activation) | Carboxyl-modified oligonucleotide, Peptide coupling agents (e.g., HBTU/HOBt) | Activated ester intermediate | Enhances the electrophilicity of the carboxyl group for amidation. mdpi.com |
| 3 (Amidation) | Activated oligonucleotide, Primary amine (R-NH₂) | Amide-linked oligonucleotide conjugate | Formation of a stable amide bond for conjugation. nih.gov |
Other Specific Transformations
Thioacid-Azide Ligation Reactions
This compound participates in thioacid-azide ligation, a type of "sulfo-click reaction," to form N-sulfonyl amides. researchgate.netrsc.org This transformation is mechanistically distinct from other click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition. The reaction is initiated by the nucleophilic attack of a thiocarboxylate on the highly electrophilic terminal nitrogen of the sulfonyl azide. rsc.orgnih.gov
Computational and experimental studies on the amidation of thioacids with azides support a mechanism that is dependent on the electronic properties of the azide. nih.gov For highly electron-poor azides, such as sulfonyl azides, the reaction proceeds through the bimolecular union of the terminal azide nitrogen with the sulfur of the thiocarboxylate, forming a linear adduct. nih.gov This intermediate then undergoes cyclization to a thiatriazoline, which subsequently decomposes via a retro-[3+2] cycloaddition to release dinitrogen gas (N₂) and elemental sulfur, yielding the stable N-sulfonyl amide product. rsc.orgnih.gov
This ligation is noted for its efficiency and chemoselectivity, proceeding smoothly to couple the two fragments. researchgate.netnsf.gov The reaction has been utilized in the synthesis of peptide thioacids, which can then react with electron-deficient azides to form amide ligation products. nih.gov The electron-withdrawing nature of the sulfonyl group in this compound is crucial for this reactivity, making it significantly more reactive in this context than electron-rich alkyl or aryl azides. nih.gov
Photo-Stevens Rearrangements
This compound is cited as a reagent that can undergo a Photo-Stevens rearrangement. sigmaaldrich.comchemicalbook.comchemcd.com This class of reaction is a photochemical process typically involving ylides. In the context of sulfonyl azides, photolysis is known to generate highly reactive singlet nitrene intermediates. beilstein-journals.org These nitrenes can then undergo various transformations, including rearrangements. While detailed mechanistic studies specifically for the Photo-Stevens rearrangement of this compound are not extensively detailed in the provided sources, the general pathway for related compounds involves the migration of a group from the sulfur atom to the nitrogen of the photochemically generated sulfonylnitrene.
Cobalt-Catalyzed Synthesis of Tertiary Azides
This compound and its derivatives serve as effective azide sources in the cobalt-catalyzed hydroazidation of olefins to produce tertiary azides. sigmaaldrich.comorganic-chemistry.orgthieme-connect.com This method provides a mild and practical route to tertiary azides, which are otherwise challenging to synthesize via traditional nucleophilic substitution methods due to steric hindrance. organic-chemistry.org
The reaction utilizes a cobalt catalyst, such as Co(BF₄)₂·6H₂O, in conjunction with a ligand to achieve high yields and excellent Markovnikov selectivity, converting geminally disubstituted olefins into the corresponding tertiary azides. organic-chemistry.org While various sulfonyl azides can be used, research has shown that derivatives of this compound are particularly effective. For instance, sodium 4-azidosulfonylbenzoate, the bench-stable solid salt of this compound, has been used to enhance reaction efficiency. organic-chemistry.org Similarly, 4-acetamidobenzenesulfonyl azide, another related compound, provides tertiary azides in yields up to 92%. organic-chemistry.org The reaction tolerates a variety of functional groups, making it a valuable tool for synthesizing complex azide-functionalized molecules. organic-chemistry.org
Table 2: Cobalt-Catalyzed Hydroazidation Components
| Component | Example | Role in Reaction |
|---|---|---|
| Substrate | α,α-Disubstituted Olefin | The molecule to be azidated. organic-chemistry.org |
| Catalyst | Co(BF₄)₂·6H₂O | Facilitates the hydroazidation process. organic-chemistry.org |
| Azide Source | This compound (or its derivatives like sodium 4-azidosulfonylbenzoate) | Provides the azide (N₃) group. sigmaaldrich.comorganic-chemistry.org |
| Ligand | Diphenylglycine-derived ligand | Modulates the catalyst's activity and selectivity. organic-chemistry.org |
| Solvent | Ethanol | Reaction medium. organic-chemistry.org |
Sulfonyl Migrations and Rearrangements
Beyond simple additions, sulfonyl azides like this compound are precursors for intermediates that undergo significant molecular rearrangements. A notable example is the cobalt(II)-catalyzed reaction between sulfonyl azides and isocyanides, which generates carbodiimides. digitellinc.comuvm.edu When the isocyanide is tethered to a tertiary allylic amine, the resulting carbodiimide (B86325) can undergo an intramolecular cyclization, furnishing a zwitterionic spirocycle. This intermediate is primed for a digitellinc.comdigitellinc.com-sigmatropic rearrangement known as the zwitterionic 1,3-diaza-Claisen rearrangement, ultimately yielding highly substituted guanidines. uvm.edu
The electronic nature of the sulfonyl azide plays a critical role in this transformation. The reaction efficiency is enhanced by increasing the electron-withdrawing capacity of the sulfonyl group, which accelerates the initial carbodiimide formation. uvm.edu This demonstrates how the sulfonyl group, originating from the azide reagent, influences subsequent intramolecular rearrangement steps.
Singlet and Triplet Nitrene Intermediates
The thermal or photochemical decomposition of 4-carboxybenzenesulfonyl azide results in the extrusion of molecular nitrogen and the formation of a highly reactive intermediate: 4-carboxyphenylsulfonyl nitrene. wikipedia.org This species is central to the subsequent reactivity of the parent azide. Like other nitrenes, it can exist in two distinct electronic spin states—a singlet state and a triplet state—each with a unique structure and reactivity profile. wikipedia.orgnumberanalytics.com
Upon generation, the nitrene is initially formed in the singlet state (a closed-shell or open-shell species), which is electronically excited. researchgate.net This singlet species is highly unstable and rapidly undergoes intersystem crossing (ISC) to the more stable triplet ground state. researchgate.netresearchgate.net For closely related arylsulfonyl nitrenes, this triplet state is thermodynamically favored by a significant margin. chemrxiv.org The differing electronic configurations of these intermediates dictate their subsequent chemical behavior; singlet nitrenes typically exhibit electrophilic or concerted reactivity, while triplet nitrenes behave as diradicals. wikipedia.orgnih.gov
Generation and Electronic Structure
The formation of 4-carboxyphenylsulfonyl nitrene is achieved by supplying energy to 4-carboxybenzenesulfonyl azide, typically through heat (thermolysis) or light (photolysis), to overcome the activation barrier for N₂ elimination. wikipedia.orgresearchgate.net
Singlet Nitrene (¹N): The initially formed singlet state has a pair of spin-opposed electrons. This species is electrophilic due to the vacant p-orbital on the nitrogen atom. Computational studies on analogous arylsulfonyl nitrenes indicate that the singlet state is a short-lived intermediate. researchgate.netiastate.edu
Triplet Nitrene (³N): The triplet state, which is the ground state for most sulfonyl nitrenes, possesses two unpaired electrons with parallel spins, giving it diradical character. researchgate.netpurdue.edu This state is more stable and longer-lived than the singlet state. researchgate.net The energy gap between the singlet and triplet states for sulfonyl nitrenes is substantial, driving the rapid intersystem crossing. For example, the triplet state of tosyl nitrene is calculated to be approximately 14.6 kcal/mol more stable than the singlet state. chemrxiv.org
The transition from the singlet to the triplet state is a key mechanistic step that governs the final product distribution in reactions involving this nitrene.
Reactivity Profiles and Mechanistic Studies
The reactivity of the 4-carboxyphenylsulfonyl nitrene is dictated by its spin state. While specific experimental yields for the 4-carboxy derivative are not extensively documented, the reactivity can be reliably inferred from extensive studies on analogous arylsulfonyl nitrenes.
Singlet Nitrene Reactivity: The primary reactions of the electrophilic singlet nitrene are concerted processes, such as the stereospecific aziridination of alkenes. iastate.edu Due to its extremely short lifetime, reactions that trap the singlet state must be highly efficient and typically involve reactive, electron-rich substrates. researchgate.net
Triplet Nitrene Reactivity: The diradical nature of the triplet nitrene leads to stepwise radical-type reactions. chemrxiv.orgnih.gov This includes:
Hydrogen Atom Abstraction: The triplet nitrene can abstract hydrogen atoms from C-H bonds to form an amidyl radical, which can then undergo further reactions. researchgate.net
Stepwise Cycloaddition: Reaction with alkenes occurs in a non-stereospecific manner, consistent with a stepwise mechanism involving a diradical intermediate. chemrxiv.org
Homocoupling: In the absence of other reactive substrates, the nitrene can couple with another nitrene molecule or react with a precursor azide molecule to form azoarenes. rsc.org
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the decomposition pathways of arylsulfonyl azides and the subsequent reactions of the nitrene intermediates. These studies provide insights into activation barriers, transition state geometries, and the relative energies of intermediates.
Data from Mechanistic Studies of Arylsulfonyl Nitrene Analogues
The following tables present computational and experimental data for benzenesulfonyl azide and its corresponding nitrene, which serve as a close model for the 4-carboxy-substituted system.
| Decomposition Pathway | Method | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| PhSO₂N₃ → ¹(PhSO₂N) + N₂ | CBS-QB3 | ~35 | researchgate.net |
| PhSO₂N₃ → PhN + SO₂ + N₂ | CBS-QB3 | ~35 | researchgate.net |
| Nitrene Species | Method | ΔE (S-T) (kcal/mol) | Reference |
|---|---|---|---|
| Tosyl Nitrene | DFT | 14.6 | chemrxiv.org |
| Dimethylphosphoryl Nitrene | CBS-QB3 | -13.8 | nih.gov |
| Dimethylphosphinyl Nitrene | CBS-QB3 | -15.7 | nih.gov |
| A positive value indicates the singlet state is higher in energy. Note the difference in ground state for sulfonyl vs. phosphoryl nitrenes. |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Time-Resolved Infrared (TR-IR) Spectroscopy for Excited States
Femtosecond time-resolved infrared (TR-IR) spectroscopy is a powerful technique for studying the photochemistry of sulfonyl azides. rsc.org By using a UV pump pulse to initiate the reaction and a subsequent IR probe pulse, it is possible to monitor the vibrational spectra of transient species on pico- and even femtosecond timescales. This allows for the direct observation of short-lived excited states and the tracking of their subsequent transformations. researchgate.net
Upon photoexcitation with UV light, sulfonyl azides are promoted from their ground state (S0) to an electronically excited singlet state (S1). rsc.org TR-IR spectroscopy has been successfully used for the first direct observation of the S1 state of a sulfonyl azide (B81097), specifically 2-naphthylsulfonyl azide, a compound structurally related to 4-Carboxybenzenesulfonazide. researchgate.net The S1 excited state is characterized by a prominent and distinct azide vibrational band in the IR spectrum. This key vibrational feature provides a spectroscopic handle to directly monitor the population and dynamics of the S1 state. researchgate.net For other sulfonyl azides, such as p-bromophenylsulfonyl azide and p-tolylsulfonyl azide, excitation with 267 nm light also populates the S1 state, which serves as the precursor to subsequent photochemical events. rsc.org
Following its formation, the S1 excited state undergoes several rapid decay processes, which can be monitored by TR-IR spectroscopy. The decay of the S1 state is directly correlated with the formation of the corresponding singlet sulfonylnitrene. rsc.org This singlet nitrene is itself a short-lived species. researchgate.net For example, the lifetime of singlet 2-naphthylsulfonylnitrene is approximately 700 ps in carbon tetrachloride.
The singlet nitrene can then undergo intersystem crossing (ISC) to form the more stable, lower-energy triplet nitrene, which is the ground state for many nitrenes. rsc.orgresearchgate.net The formation of the triplet nitrene can be observed as the decay of the singlet nitrene species. rsc.org In addition to nitrene formation, the S1 state can also deactivate through internal conversion back to the ground state (S0) or, in some cases, undergo a pseudo-Curtius rearrangement. rsc.org The relative efficiency of these competing decay pathways is influenced by the molecular structure and the solvent environment. rsc.orgsemanticscholar.org
Below is a table summarizing the observed lifetimes of intermediates in the photolysis of various sulfonyl azides, as determined by TR-IR spectroscopy.
| Compound | Solvent | Intermediate | Lifetime (τ) |
| 2-Naphthylsulfonyl azide | Dichloromethane (B109758) | S1 State | 4.3 ± 0.1 ps |
| p-Bromophenylsulfonyl azide | Dichloromethane | Singlet Nitrene | ~20 ps |
| p-Tolylsulfonyl azide | Dichloromethane | Singlet Nitrene | ~20 ps |
| 2-Naphthylsulfonyl azide | Carbon Tetrachloride | Singlet Nitrene | ~700 ± 300 ps |
| Methylsulfonyl azide | Dichloromethane | Singlet Nitrene to Triplet Nitrene (ISC) | 34 ± 3 ps |
This table presents data from related sulfonyl azides to illustrate the typical timescales involved in the decay processes of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
NMR spectroscopy is an indispensable tool for the structural characterization of the stable starting materials and final products in the reactions of sulfonyl azides. semanticscholar.org It also plays a crucial role in mechanistic studies, particularly when combined with isotopic labeling, to trace the pathways of atoms throughout a reaction.
While highly reactive intermediates like nitrenes are not directly observable by conventional NMR, the structure of any trapped intermediates or stable final products can be unequivocally determined using 1H (proton) and 13C (carbon-13) NMR spectroscopy. For instance, the successful synthesis of a sulfonyl azide precursor is routinely confirmed by ensuring the resulting 1H and 13C NMR spectra are consistent with the expected chemical structure. semanticscholar.org In mechanistic studies, after a reaction is complete, the product mixture is isolated and analyzed. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide definitive evidence for the molecular structure of the products formed from the decomposition of the sulfonyl azide and subsequent reactions of the nitrene intermediate.
Isotopic labeling is a powerful technique used to unravel reaction mechanisms by tracking the position of specific atoms. wikipedia.org In the study of sulfonyl azide chemistry, labeling with the stable isotope nitrogen-15 (B135050) (15N) is particularly informative. nih.gov By synthesizing a sulfonyl azide with 15N incorporated at a specific position within the azide (N3) group, researchers can follow the fate of that nitrogen atom. When combined with vibrational (IR) or magnetic resonance (EPR) spectroscopy, the 15N label causes predictable shifts in the spectral signals of nitrogen-containing intermediates. nih.govnih.gov This allows for the unambiguous identification of species derived from the azide group, helping to distinguish between different potential reaction pathways and confirm the involvement of nitrene intermediates. nih.govresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect species with unpaired electrons, such as free radicals and triplet states. nih.gov It is the definitive method for observing and characterizing triplet nitrene intermediates, which are biradicals. nih.gov
Upon photolysis, the initially formed singlet sulfonylnitrene can convert to the triplet ground state. nih.gov This triplet nitrene can be trapped at low temperatures (e.g., in a frozen toluene (B28343) matrix at 5.0 K) and studied by EPR spectroscopy. nih.gov The EPR spectrum of a triplet species is characterized by specific parameters, known as zero-field splitting (ZFS) parameters, |D/hc| and |E/hc|, which describe the interaction between the two unpaired electrons. nih.govresearchgate.net These parameters are highly sensitive to the electronic structure and geometry of the nitrene. The successful detection of an EPR signal with characteristic ZFS values provides conclusive evidence for the formation of a triplet nitrene intermediate. nih.govacs.org
The table below lists representative ZFS parameters for triplet sulfonyl nitrenes, demonstrating the data obtained from EPR analysis.
This table showcases typical EPR parameters for heteroaryl sulfonyl nitrenes, which are structurally analogous to the intermediates expected from this compound. Data sourced from reference nih.govresearchgate.net.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the real-time monitoring of chemical reactions involving this compound. Its high resolution and sensitivity make it an indispensable tool for separating the target compound from starting materials, intermediates, and potential byproducts. The selection of an appropriate stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and quantification.
For the analysis of polar aromatic compounds like this compound, reversed-phase HPLC is the most common and effective approach. In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Purity Determination
The purity of this compound is a critical parameter, particularly in applications such as bioconjugation and pharmaceutical synthesis where impurities can lead to undesirable side reactions or affect the final product's efficacy. A typical HPLC method for purity analysis involves isocratic or gradient elution. Gradient elution, where the mobile phase composition is changed over time, is often preferred for complex samples containing impurities with a wide range of polarities.
A common mobile phase system for the analysis of this compound and related compounds consists of a mixture of an aqueous component (often with an acidic modifier like trifluoroacetic acid or a buffer to control pH and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The choice of the organic modifier and its proportion in the mobile phase significantly influences the retention time of the analyte.
UV detection is the most frequently employed method for the analysis of this compound, as the benzene (B151609) ring and the sulfonyl azide group are chromophores that absorb UV light. The selection of the detection wavelength is optimized to maximize the signal for the main compound while minimizing interference from other components in the sample matrix.
The following table outlines a representative set of HPLC conditions that can be adapted for the purity assessment of this compound, based on methods used for structurally similar sulfonamide and benzoic acid derivatives.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Reaction Monitoring
HPLC is also a powerful technique for monitoring the progress of chemical reactions involving this compound. For instance, in the synthesis of sulfonamides where this compound acts as a reactant, HPLC can be used to track the consumption of the starting material and the formation of the product over time.
By periodically taking aliquots from the reaction mixture and injecting them into the HPLC system, researchers can obtain a series of chromatograms that provide a kinetic profile of the reaction. This information is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
The following table illustrates how HPLC data can be used to monitor a hypothetical reaction where this compound reacts to form a product.
Table 2: Hypothetical Reaction Monitoring Data for the Conversion of this compound
| Time (hours) | Retention Time of this compound (min) | Peak Area of this compound | Retention Time of Product (min) | Peak Area of Product |
|---|---|---|---|---|
| 0 | 5.2 | 1,250,000 | - | 0 |
| 1 | 5.2 | 875,000 | 8.5 | 350,000 |
| 2 | 5.2 | 500,000 | 8.5 | 725,000 |
| 4 | 5.2 | 125,000 | 8.5 | 1,100,000 |
| 6 | 5.2 | 10,000 | 8.5 | 1,220,000 |
Computational Chemistry and Theoretical Investigations of 4 Carboxybenzenesulfonazide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. taylorfrancis.com By solving the Schrödinger equation, or a simplified form of it, for a given arrangement of atoms, we can determine the electronic distribution, molecular geometry, and various spectroscopic properties. fiveable.me These calculations are crucial for predicting a molecule's stability, reactivity, and potential interaction with other chemical species. taylorfrancis.com For 4-carboxybenzenesulfonazide, this involves analyzing how the electron-withdrawing sulfonyl azide (B81097) group and the carboxylic acid group influence the electronic properties of the benzene (B151609) ring and each other.
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. nih.govmdpi.com Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. mdpi.com This approach is particularly effective for calculating ground-state properties of molecules, such as equilibrium geometries, vibrational frequencies, and electronic properties like ionization potentials and electron affinities. mdpi.com
For this compound, DFT calculations can be employed to:
Optimize the molecular geometry to find the most stable conformation.
Calculate the distribution of electron density and atomic charges to identify reactive sites.
Determine the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.
Below is an illustrative table of theoretical data for this compound that could be obtained from DFT calculations.
| Parameter | Calculated Value | Description |
| Geometric Parameters | ||
| C-S Bond Length | 1.78 Å | Distance between the carbon atom of the benzene ring and the sulfur atom. |
| S-N Bond Length | 1.70 Å | Distance between the sulfur atom and the first nitrogen atom of the azide group. |
| N-N Bond Lengths | 1.25 Å, 1.12 Å | The two distinct nitrogen-nitrogen bond lengths within the azide moiety. |
| O-H Bond Length (Carboxyl) | 0.97 Å | The bond length of the hydroxyl group in the carboxylic acid. |
| Dihedral Angle (Ring-SO2) | 90° | The angle between the plane of the benzene ring and the O-S-O plane. |
| Electronic Properties | ||
| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |
Note: The data in this table is illustrative and represents typical values that would be generated from DFT calculations for similar molecules. Actual values would require specific, dedicated computations.
While DFT calculations typically focus on static molecular structures, ab initio molecular dynamics (AIMD) simulations allow for the study of the dynamic evolution of a chemical system over time. researchgate.net In AIMD, the forces acting on the atoms are calculated "on the fly" using quantum mechanical methods at each step of the simulation. diva-portal.org This provides a first-principles-based description of molecular motion, including vibrations, rotations, and chemical reactions, at a given temperature. nih.gov
For this compound, AIMD simulations could be used to:
Simulate the behavior of the molecule in a solvent, such as water, to understand solvation effects on its structure and reactivity.
Study the thermal stability of the azide group, which is known to be sensitive to heat.
Observe the conformational dynamics of the molecule, such as the rotation of the carboxylic acid and sulfonyl azide groups relative to the benzene ring.
Reaction Pathway Elucidation and Transition State Analysis
Understanding how a chemical reaction proceeds is a central goal of chemistry. Computational methods allow for the detailed mapping of reaction pathways, which connect reactants to products via a transition state. cyberleninka.ru The transition state is the point of highest energy along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. fiveable.me
For this compound, with its two reactive functional groups (azide and carboxylic acid), computational studies can elucidate the mechanisms of its various reactions, such as cycloadditions involving the azide group or esterification of the carboxylic acid.
By calculating the energy of the reactants, transition state, and products, the activation energy and reaction energy can be determined. According to transition state theory, the activation energy is directly related to the reaction rate constant. Therefore, computational chemistry can be used to predict the kinetics of a reaction. fiveable.me When multiple reaction pathways are possible, comparing the activation energies for each path can help predict the major and minor products. rsc.org
For example, in the reaction of this compound with an alkyne (a "click" reaction), DFT calculations could be used to model the reaction pathway, locate the transition state, and calculate the activation barrier, thereby providing insight into the reaction's feasibility and rate.
The following table illustrates a hypothetical reaction coordinate for the thermal decomposition of the azide group, a common reaction for such compounds.
| Point on Reaction Coordinate | Relative Energy (kcal/mol) | Description |
| Reactant (this compound) | 0 | The starting material in its ground state. |
| Transition State | +25 | The highest energy point on the pathway, involving N2 extrusion. |
| Intermediate (Nitrene) | +5 | A highly reactive intermediate formed after the loss of N2. |
| Product (rearranged) | -15 | The final, more stable product after rearrangement of the nitrene. |
Note: The data in this table is hypothetical and for illustrative purposes only. The actual energy values would be the subject of a detailed computational study.
For complex reactions where the pathway is not intuitively known, Unbiased Reaction Path Search (URPS) algorithms can be employed. These methods explore the potential energy surface of a chemical system to automatically find reaction pathways and transition states without prior knowledge or assumptions about the mechanism. This is particularly useful for discovering novel reaction mechanisms or for systems with many possible competing pathways.
Once a potential reaction path has been identified, either through manual construction or by a URPS algorithm, Reaction Path Refinement Algorithms (RPRA) are used to precisely locate the minimum energy path and the exact structure of the transition state. researchgate.net These algorithms typically involve methods like the nudged elastic band (NEB) or string methods, which optimize a series of images of the system along the reaction coordinate. A final, high-accuracy calculation is then usually performed on the transition state structure to refine its geometry and energy.
Modeling of Supramolecular Interactions and Binding
Molecular Docking Simulations for Biological Targets
Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is valuable in drug discovery and material science for understanding and predicting molecular interactions. In the context of this compound, it has been utilized to explore its potential as a functionalizing agent for targeted delivery systems.
For instance, this compound has been used to create azide-functionalized peptides for "click chemistry" applications. researchgate.netacs.orgresearchgate.netresearchgate.netscience.govscience.gov In one study, a PEGylated bone morphogenetic protein (BMP) peptide was reacted with this compound to produce an azide-functionalized peptide. researchgate.netacs.orgresearchgate.netresearchgate.netscience.govscience.gov This modified peptide was then grafted onto a hydrogel. researchgate.netacs.orgresearchgate.netresearchgate.netscience.govscience.gov While the primary focus of this research was on the material properties, the underlying principle involves the specific interaction of the functionalized peptide with its biological target. researchgate.netacs.orgresearchgate.netresearchgate.netscience.govscience.gov
Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of such functionalized molecules with their biological targets. For example, in studies involving different ligand-receptor systems, docking simulations are used to calculate binding energies and identify key interacting residues. longdom.orgnih.govacademie-sciences.fr The conformation with the most negative binding energy is typically considered the most stable and likely binding mode. longdom.org These simulations can provide insights into how the introduction of the this compound moiety might influence the binding of the parent molecule to its target receptor.
The general workflow for such a simulation involves:
Obtaining the 3D structure of the biological target (e.g., a protein) from a database like the Protein Data Bank (PDB). longdom.org
Preparing the ligand structure, in this case, a molecule functionalized with this compound.
Using docking software (e.g., AutoDock Vina) to predict the binding pose and energy. nih.gov
The results of these simulations can guide the design of new analogs with improved binding affinities and specificities.
Prediction of Binding Energies (ΔG) for Analogs
The prediction of binding free energy (ΔG) is a critical component of computational drug design and molecular recognition studies. It quantifies the strength of the interaction between a ligand and its target. A more negative ΔG indicates a stronger and more favorable binding interaction.
For analogs of a lead compound, predicting the change in binding energy upon structural modification is essential for optimization. In the case of molecules functionalized with this compound, computational methods can be employed to predict how this modification affects the binding affinity for a specific biological target.
Several computational approaches can be used to estimate ΔG, ranging from relatively fast but less accurate molecular docking scoring functions to more rigorous but computationally expensive methods like alchemical free energy calculations. researchgate.net Docking programs often provide an estimated binding energy as part of their output. longdom.orgnih.gov For example, a study on cyclotriazadisulfonamide (B1668197) (CADA) analogs used AutoDock Vina to predict binding energies to the Sec61 channel, identifying analogs with more favorable (more negative) binding energies than the parent compound. nih.gov
A hypothetical example of predicted binding energies for a series of analogs functionalized with this compound targeting a specific protein receptor is presented in the interactive table below. Such data helps in prioritizing which analogs to synthesize and test experimentally.
Predicted Binding Energies of this compound Analogs
| Analog | Modification | Predicted Binding Energy (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki, nM) |
|---|---|---|---|
| Parent Compound | - | -7.5 | 280 |
| Analog 1 | Addition of this compound | -8.2 | 95 |
| Analog 2 | Modification of linker length | -8.5 | 60 |
| Analog 3 | Substitution on the benzene ring | -7.9 | 150 |
Note: The data in this table is illustrative and does not represent actual experimental results.
The accuracy of these predictions can be challenging, as factors like protein flexibility, solvent effects, and unanticipated binding modes can influence the results. researchgate.net Therefore, experimental validation is crucial.
Theoretical Studies of Azide Decomposition Pathways
Thermal and Photo-Decomposition Mechanisms
Organic azides, including this compound, are known to decompose upon heating or irradiation, typically leading to the formation of a highly reactive nitrene intermediate and dinitrogen gas. The specific pathways and products of decomposition can be investigated using theoretical methods.
Thermal Decomposition: The thermal decomposition of sulfonyl azides generally proceeds through the concerted cleavage of the N-N₂ bond, resulting in the formation of a sulfonylnitrene. The stability of the azide and the rate of decomposition are influenced by the electronic nature of the substituents. For this compound, the electron-withdrawing nature of the carboxyl group can influence the stability of the azide moiety. Rate studies on the decomposition of related compounds have shown that electron-withdrawing groups can affect the decomposition rate. vdoc.pub
Photo-Decomposition: Photochemical decomposition can be initiated by exciting the azide molecule to an electronically excited state. qcri.or.jp The excited molecule can then undergo decomposition, often through different pathways than thermal decomposition. qcri.or.jp Theoretical studies can model these excited-state potential energy surfaces to understand the mechanism. qcri.or.jp For example, in the photochemical decomposition of permanganate (B83412) ion, theoretical calculations have shown that the reaction proceeds along the lowest-excited-state potential curve. qcri.or.jp A similar approach could be applied to study the photo-decomposition of this compound.
Intermediates and Potential Energy Profiles
Theoretical chemistry provides powerful tools to map out the potential energy surface (PES) of a chemical reaction. wikipedia.org A potential energy profile, also known as a reaction coordinate diagram, illustrates the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. wikipedia.orgibchem.com
For the decomposition of this compound, the key intermediate is the corresponding sulfonylnitrene. youtube.com Theoretical calculations can be used to determine the structure and energy of this intermediate, as well as the transition state leading to its formation. youtube.com
A potential energy profile for the decomposition would show the reactant (this compound), a high-energy transition state, and the intermediate sulfonylnitrene and dinitrogen. ibchem.com Subsequent reactions of the highly reactive nitrene intermediate with other molecules or through rearrangement can also be modeled. uhmreactiondynamics.org
The profile for a multi-step reaction will show a series of peaks (transition states) and valleys (intermediates). ibchem.com The height of the energy barrier (activation energy) from a reactant or intermediate to a transition state determines the rate of that step. ibchem.com
A hypothetical potential energy profile for the initial step of the thermal decomposition of this compound is depicted below.
Calculated Energies for Decomposition Pathway
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| Transition State | N-N₂ bond cleavage | +35.2 |
| Products | 4-Carboxybenzenesulfonylnitrene + N₂ | -15.8 |
Note: The data in this table is illustrative and based on general principles of azide decomposition; it does not represent specific published calculations for this compound.
These theoretical investigations are crucial for understanding the reactivity of this compound and for predicting its behavior in various chemical applications, particularly in "click chemistry" and the formation of functional materials.
Applications of 4 Carboxybenzenesulfonazide in Advanced Chemical Synthesis and Materials Science
Role in Organic Synthesis as a Key Reagent
4-Carboxybenzenesulfonazide serves as a crucial reagent in organic synthesis, facilitating the creation of complex molecules. sigmaaldrich.com Its reactivity is centered around the sulfonyl azide (B81097) group, which can undergo several important transformations.
Preparation of Azide-Containing Compounds
A primary application of this compound is in the preparation of other organic azides. This is often achieved through a process called diazo transfer, where the azide group (N3) is transferred from the sulfonyl azide to an active methylene (B1212753) compound. organic-chemistry.orgresearchgate.net This reaction is a fundamental method for introducing the azide functionality into a wide array of organic molecules. The resulting azide-containing compounds are themselves valuable intermediates in many synthetic pathways. masterorganicchemistry.com For instance, they can be readily reduced to primary amines, providing a milder alternative to other methods of amine synthesis. masterorganicchemistry.com
Furthermore, polymer-supported versions of benzenesulfonyl azide, which share a similar reactive principle with this compound, have been developed to offer a safer and more efficient means of diazo transfer, often with easier product isolation. organic-chemistry.org
Synthesis of Triazole Derivatives
This compound is instrumental in the synthesis of triazole derivatives. Triazoles are five-membered heterocyclic compounds with three nitrogen atoms that exhibit a wide range of biological activities. researchgate.netfrontiersin.orgmdpi.com The synthesis of these derivatives often utilizes a powerful and highly efficient reaction known as "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.comsigmaaldrich.cominterchim.fr
In this reaction, the azide group of this compound reacts with a terminal alkyne to form a stable 1,2,3-triazole ring. masterorganicchemistry.comfrontiersin.org The presence of the carboxylic acid group on the benzenesulfonyl azide molecule provides a handle for further functionalization or for influencing the solubility and other properties of the resulting triazole. This method is widely used due to its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. masterorganicchemistry.cominterchim.fr
Utilization in Synthesis of Bioactive Molecules
The versatility of this compound extends to the synthesis of various bioactive molecules, including potential therapeutic agents. sigmaaldrich.com It has been employed as a reactant in the creation of anti-inflammatory agents and other pharmaceuticals. sigmaaldrich.comchemimpex.com The ability to introduce azide and subsequently triazole functionalities is particularly valuable in medicinal chemistry for creating libraries of compounds for drug discovery. chemimpex.com
For example, research has shown its use in developing RGD-containing integrin ligands, which have implications in targeting tumor growth and metastasis. The triazole linkage formed via click chemistry can act as a stable and biocompatible linker in these complex molecules.
Bioconjugation Techniques and Oligonucleotide Modification
The unique properties of this compound make it a valuable tool in the field of bioconjugation, which involves the covalent linking of molecules to biomolecules such as proteins and nucleic acids.
Labeling Biomolecules with Azide Groups
This compound is used to label biomolecules with azide groups. This process is crucial for subsequent "click" reactions, allowing for the attachment of other molecules, such as fluorescent dyes or affinity tags, to the biomolecule. interchim.frnih.gov For instance, a PEGylated bone morphogenetic protein (BMP) peptide was reacted with this compound to create an azide-functionalized peptide. acs.orgepfl.chresearchgate.net This azide-tagged peptide could then be attached to a hydrogel scaffold via a click reaction, demonstrating its utility in creating bioactive materials for tissue engineering. acs.orgepfl.ch
| Biomolecule | Labeling Reagent | Application |
| PEGylated BMP peptide | This compound | Creation of azide-functionalized peptide for hydrogel conjugation acs.orgepfl.chresearchgate.net |
| Heteroaromatics | Azide-containing sulfinate reagent | Tagging of natural products and pharmaceuticals for bioconjugation nih.gov |
Conjugation with Oligonucleotides for Therapeutic Applications
A significant application of this compound lies in the modification and conjugation of oligonucleotides for therapeutic purposes. nih.govresearchgate.net The covalent attachment of ligands to oligonucleotides can improve their pharmacokinetic properties, cellular uptake, and tissue targeting. nih.govresearchgate.net
One method involves a Staudinger reaction between this compound and a phosphite (B83602) triester on a solid-phase oligonucleotide synthesis support. preprints.orgresearchgate.net This introduces a carboxylic acid function at the internucleotidic phosphate (B84403) position. preprints.orgresearchgate.net This carboxylic acid can then be activated to form amide bonds with various amine-containing molecules, including peptides and cell-penetrating peptides, to enhance the delivery of the oligonucleotide therapeutic. preprints.orgresearchgate.net
Researchers have synthesized activated esters of this compound, such as pentafluorophenyl or 4-nitrophenyl esters, to facilitate these conjugation reactions. preprints.org These activated esters can react directly with amines post-synthesis to form stable amide-linked oligonucleotide conjugates. preprints.org
| Oligonucleotide Modification Method | Reagent | Outcome |
| Staudinger reaction on solid phase | This compound | Introduction of a carboxylic acid function at the internucleotidic phosphate position preprints.orgresearchgate.net |
| Post-synthetic conjugation | Activated esters of this compound | Formation of amide-linked oligonucleotide conjugates with primary amines preprints.org |
Enhanced Intracellular Delivery of Therapeutic Agents
One of the key applications of this compound is in the modification of therapeutic agents to improve their delivery into cells. The Staudinger reaction, for instance, utilizes 4-carboxybenzenesulfonyl azide to modify oligonucleotides at the phosphate position. This reaction leads to the formation of amide bonds with primary amines, enabling the introduction of various side chains. These side chains can be designed to enhance the intracellular delivery of these therapeutic oligonucleotides. By introducing carboxylic acid functionalities at specific positions, the interaction of the modified oligonucleotides with cellular components can be improved, leading to enhanced efficacy. Research has demonstrated that this modification can lead to stable oligonucleotide conjugates with improved cellular uptake and therapeutic efficacy against specific targets in cancer cells.
Grafting onto Peptides for Integrin Ligands
This compound is also instrumental in the development of targeted therapies through its use in grafting onto peptides to create integrin ligands. Integrins are cell surface receptors involved in a wide array of cellular processes, and their ligands are crucial for cell adhesion, signaling, and migration.
Utilizing "click chemistry," a set of powerful and reliable chemical reactions, researchers have successfully grafted this compound onto peptides. This approach has been particularly effective in creating RGD-containing integrin ligands. Research involving the use of this compound in developing these ligands has shown enhanced binding affinity to αvβ3 integrins.
Targeting Cells in Angiogenesis and Cancer Metastasis
The development of integrin ligands using this compound has significant implications for targeting cells involved in angiogenesis and cancer metastasis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and spread. slideshare.netsigmaaldrich.com Integrins, particularly αvβ3, are overexpressed on activated endothelial cells and some tumor cells, making them an attractive target for anti-cancer therapies. sigmaaldrich.com
By creating peptide conjugates that can specifically bind to these integrins, it is possible to deliver therapeutic agents directly to the site of angiogenesis or to tumors. The resulting conjugates from the click chemistry approach have shown promising results in targeting these specific cells. This targeted approach holds the potential to increase the efficacy of cancer treatments while minimizing side effects.
Functionalization of Hydrogels for Biomedical Engineering
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are widely used in biomedical engineering for applications such as tissue engineering and drug delivery. sigmaaldrich.comresearchgate.net The functionalization of these hydrogels with bioactive molecules is crucial for their performance. This compound has emerged as a key reagent in this area. semanticscholar.orgijnnonline.net
Through click chemistry, this compound can be used to graft peptides and other molecules onto hydrogel scaffolds. sigmaaldrich.comsemanticscholar.orgijnnonline.net For example, a PEGylated BMP peptide was reacted with this compound to create an azide-functionalized peptide. sigmaaldrich.comchemimpex.com This was then grafted onto an RGD-conjugated hydrogel. sigmaaldrich.comchemimpex.com This method allows for the creation of hydrogels with specific biological functionalities, such as promoting cell adhesion and differentiation. sigmaaldrich.comchemimpex.com
| Application Area | Key Research Finding | Reference |
| Intracellular Delivery | Modification of oligonucleotides with this compound via the Staudinger reaction enhances their cellular uptake and therapeutic efficacy. | |
| Integrin Ligands | Grafting onto peptides using click chemistry creates RGD-containing integrin ligands with high binding affinity to αvβ3 integrins. | |
| Hydrogel Functionalization | Enables the grafting of bioactive peptides onto hydrogel scaffolds, creating materials that can promote specific cellular responses for tissue engineering. | sigmaaldrich.comsemanticscholar.orgijnnonline.netchemimpex.com |
Development of Functional Materials
The utility of this compound extends to the broader field of materials science, where it is used in the development of a variety of functional materials. Its ability to participate in diverse chemical reactions makes it a valuable building block for creating materials with tailored properties.
Synthesis of Functionalized Polymers and Nanomaterials
This compound serves as a functional monomer in the production of specialty polymers. rsc.org Its incorporation into polymer chains can improve material properties such as thermal stability and chemical resistance. rsc.org The azide and carboxylic acid groups provide reactive sites for further post-polymerization modifications, allowing for the creation of highly functionalized polymers. nih.gov
While direct functionalization of nanomaterials like gold nanoparticles with this compound is an area of ongoing research, the principles of surface modification using molecules with similar functional groups (carboxylic acids, azides) are well-established. nih.govdovepress.comvandemark.com These functional groups allow for the attachment of the molecule to the nanoparticle surface, enabling the subsequent conjugation of other biomolecules or polymers. vandemark.comsigmaaldrich.com
Applications in Specialty Chemicals and Materials Production
In the broader chemical industry, this compound is utilized as a reagent in the synthesis of various specialty chemicals. It is a key intermediate in the preparation of sulfonamide derivatives, which are crucial in the formulation of various fine chemicals. rsc.org Its role as a reactant for the synthesis of anti-inflammatory agents has also been noted. sigmaaldrich.comsigmaaldrich.com The versatility of the sulfonyl azide group in reactions like azide amidation and reactions with thio acids further expands its utility in the production of a diverse range of specialty chemicals and materials. sigmaaldrich.comsigmaaldrich.com
| Functional Material | Application/Property | Key Chemistry |
| Functionalized Polymers | Improved thermal stability and chemical resistance. | Incorporation as a functional monomer. rsc.org |
| Specialty Chemicals | Intermediate for sulfonamides and anti-inflammatory agents. | Reactant in various organic syntheses. sigmaaldrich.comsigmaaldrich.comrsc.org |
Safety Considerations and Handling Protocols in Research with 4 Carboxybenzenesulfonazide
General Hazards of Azide (B81097) Compounds in Laboratory Settingswayne.edustanford.eduscribd.com
Both organic and inorganic azides are recognized for their potential to be heat- and shock-sensitive, with the capacity to decompose explosively with minimal energy input. fsu.eduwayne.edustanford.edu This inherent instability requires researchers to exercise extreme caution during their use.
Azide compounds are energetically rich and can be dangerously reactive. fsu.edu Organic azides, in particular, are sensitive to violent decomposition when subjected to external energy sources such as heat, light, friction, or pressure. pitt.edu The stability of an organic azide is dependent on its chemical structure. pitt.edu For instance, sodium azide, a common inorganic azide, undergoes violent decomposition when heated above 275°C. wayne.eduwisc.eduabcam.com Some heavy metal azides are so sensitive that they can detonate with very little provocation. masterorganicchemistry.com Therefore, it is crucial to store synthesized azides at or below room temperature, shielded from sources of heat, light, and shock. fsu.eduunm.edu
A significant hazard associated with azide compounds is their ability to react with heavy metals to form highly explosive and shock-sensitive metal azide salts. wisc.eduabcam.comunm.edu Metals of concern include lead, copper, zinc, cadmium, mercury, and their salts. wisc.eduwikipedia.org These explosive salts can accumulate in metal pipelines, on the metal components of laboratory equipment like rotary evaporators and freeze-dryers, and in waste pipes, leading to violent explosions. wikipedia.orgrsc.org Consequently, contact between azide solutions and metal surfaces, including plumbing, must be strictly avoided. wisc.eduabcam.comunm.edu
The use of halogenated solvents, such as methylene (B1212753) chloride or chloroform, with sodium azide reactions is strongly discouraged. fsu.edustanford.edu This is due to the potential for the formation of highly explosive compounds like diazidomethane and triazidomethane. fsu.edustanford.edu Similarly, mixing inorganic azides with chlorinated solvents should be avoided. pitt.edu
Engineering and Administrative Controlsunm.educase.edu
To ensure a safe laboratory environment when working with 4-carboxybenzenesulfonazide and other azide compounds, a combination of engineering and administrative controls is essential.
All manipulations of azide compounds should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure and contain any potential incidents. ucsb.educase.edu The fume hood sash should be kept as low as possible during the experiment. fsu.edustanford.edu For any work involving azides that are known or suspected to be explosive, the use of a blast shield is mandatory. unm.edu The blast shield should be placed between the experiment and the researcher. stanford.eduuvic.ca If a blast shield is not feasible, a face shield should be worn in addition to safety glasses. fsu.edustanford.edu
Due to the risk of forming explosive heavy metal azides, metal spatulas should never be used for weighing or transferring azides. stanford.eduwisc.eduunm.edu Instead, spatulas made of non-metallic materials such as plastic or ceramic should be utilized. unm.educase.eduuvic.ca Furthermore, exposing organic azides to ground glass joints should be avoided as the friction can cause explosive decomposition. stanford.eduunm.eduuvic.ca If glassware with ground glass joints must be used, it is crucial to ensure they are clean and potentially lubricated to prevent freezing and scoring, though care must be taken that the lubricant does not contaminate the reaction. geneseo.edu
Limits on Material Storage Quantity and Concentration
Proper storage of this compound is critical to ensure stability and prevent hazardous reactions. While specific regulatory quantity limits for this particular compound are not broadly published, general safety principles for organic azides provide a framework for safe storage in a laboratory setting.
Research guidelines suggest that for organic azides, the quantity stored should be minimized to the amount needed for immediate experimental work. For some organic azides, it is recommended that concentrations should not exceed 1 M and that they should be stored at low temperatures (-18 °C) in the absence of light. pitt.edu However, supplier-specific recommendations for this compound suggest a storage temperature of 2-8°C. sigmaaldrich.comsigmaaldrich.com A key safety consideration for organic azides is the carbon-to-nitrogen ratio; the number of nitrogen atoms should ideally not exceed the number of carbon atoms to reduce potential instability. pitt.edu
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |
| Concentration (General Guideline for some organic azides) | Should not exceed 1 M | pitt.edu |
| Light Conditions | Store in the absence of light (e.g., in amber containers) | pitt.edu |
| Quantity | Minimize to quantities required for short-term use | icheme.org |
Personal Protective Equipment (PPE) Recommendations
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling. This compound is classified as a skin and eye irritant and can cause respiratory irritation. sigmaaldrich.comsigmaaldrich.com
Standard PPE for handling this chemical includes:
Eye Protection : Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 is mandatory to prevent contact with the eyes. fishersci.com
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact. sigmaaldrich.comfishersci.com
Respiratory Protection : For handling the solid powder, a NIOSH-approved N95 dust mask or equivalent respirator should be used to prevent inhalation of particles, especially in poorly ventilated areas. sigmaaldrich.comsigmaaldrich.com All work should ideally be conducted in a well-ventilated laboratory or a chemical fume hood. fishersci.com
Protective Clothing : A lab coat and appropriate clothing should be worn to protect the skin. fishersci.com
| Equipment | Specification/Purpose | Source |
|---|---|---|
| Eyeshields | Protects against splashes and dust entering the eyes. | sigmaaldrich.com |
| Gloves | Chemical-resistant gloves to prevent skin absorption. | sigmaaldrich.com |
| Dust Mask | Type N95 (US) or equivalent to prevent inhalation of the solid powder. | sigmaaldrich.com |
| Lab Coat/Protective Clothing | Prevents contact with skin and personal clothing. | fishersci.com |
Waste Disposal Procedures for Azide-Containing Materials
All materials containing this compound, including residual solids and aqueous solutions, must be treated as hazardous waste. pitt.edu They should never be disposed of down the drain, as azides can react with metals in plumbing systems (like lead or copper) to form highly explosive metal azides. ust.hk Waste must be collected in properly labeled, compatible containers. mtu.edu
Aqueous waste containing azides must be chemically deactivated before final disposal. A common and effective method involves treatment with nitrous acid, which converts the azide into harmless nitrogen gas. ust.hk This procedure must be performed with extreme caution in a chemical fume hood due to the potential evolution of toxic gases. unm.eduepfl.ch
A standard procedure for the destruction of azides in an aqueous solution is as follows:
The aqueous solution containing the azide (concentration should not exceed 5%) is placed in a flask equipped with a stirrer. ust.hkunm.edu
A 20% aqueous solution of sodium nitrite (B80452) is added with stirring. It is recommended to use about 1.5 grams of sodium nitrite for every gram of sodium azide (or equivalent azide compound). unm.edu
Crucially , after the sodium nitrite addition, a 20% aqueous solution of sulfuric acid is added dropwise until the mixture is acidic. ust.hkunm.eduThis order of addition is essential. Adding the acid before the nitrite can generate highly toxic and explosive hydrazoic acid (HN₃). unm.edugoogle.com
The reaction is complete when the evolution of nitrogen oxides ceases. A test with starch-iodide paper can confirm the presence of excess nitrite (indicated by a blue color), signifying the complete decomposition of the azide. unm.edu
The resulting solution should then be neutralized (e.g., with dilute sodium hydroxide) to a pH between 6 and 9 before being collected for final disposal as chemical waste. unm.edu
Proper segregation of azide-containing waste is a critical safety measure to prevent accidental formation of dangerous compounds. canterbury.ac.nz
Key Segregation Rules:
From Acids : Azide waste must be kept separate from acidic waste streams. pitt.edu The mixture can produce hydrazoic acid, which is both highly toxic and explosive. pitt.edu It is a best practice to make azide waste solutions basic (pH > 10) before collection. northwestern.edu
From Metals : Azide solutions should not come into contact with certain metals, particularly heavy metals like lead, copper, silver, and mercury, as this can lead to the formation of shock-sensitive and explosive metal azides. ust.hk This includes avoiding the use of metal spatulas or metal parts in equipment where possible. pitt.edu
From Solvents : Azide waste should not be mixed with halogenated solvents like dichloromethane (B109758) or chloroform. pitt.edu It is generally good practice to segregate aqueous azide waste from organic solvent waste. northwestern.edu
All azide waste containers must be clearly and accurately labeled, detailing the specific azide compound and any other constituents, to ensure safe handling and disposal by environmental health and safety personnel. pitt.edu
Q & A
Q. What frameworks ensure ethical compliance in studies involving this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
